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Introduction

Solanapyrones are a class of polyketide natural products originally isolated from the fungus
Alternaria solani, the causative agent of early blight disease in tomatoes and potatoes. These
compounds exhibit significant phytotoxic activity and have garnered interest in the scientific
community for their unique chemical structures and potential as scaffolds in drug discovery. A
key synthetic challenge in the total synthesis of several solanapyrones is the construction of
the characteristic decalin core. This document outlines a detailed protocol for the synthesis of
key intermediates for solanapyrones D and E, employing a domino Michael reaction with
methyl crotonate as a pivotal step.

Overview of the Synthetic Strategy

The synthesis of solanapyrones D and E hinges on an efficient domino Michael reaction to
construct the core decalin framework. The kinetic enolate of an optically pure
acetylcyclohexene derivative reacts with methyl crotonate in a conjugate addition cascade.
Subsequent isomerization leads to a thermodynamically stable trans-decalone. This
intermediate then undergoes a series of transformations to install the pyrone moiety and the
final functional groups, yielding the target solanapyrones.
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Experimental Protocols

l. Synthesis of the trans-Decalone Intermediate via
Domino Michael Reaction

This protocol is adapted from the total synthesis of solanapyrones D and E.
Materials:

e (S)-1-acetyl-2-cyclohexene trimethylsilyl enol ether

e Tetrahydrofuran (THF), anhydrous

o Methyllithium (MeLi) solution in diethyl ether

o Hexamethylphosphoramide (HMPA)

e Methyl crotonate

e Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate (EtOAC)

e Magnesium sulfate (MgSOa)

e Sodium methoxide (NaOMe) in methanol

Hydrochloric acid (HCI)
Procedure:

e Enolate Generation: To a solution of (S)-1-acetyl-2-cyclohexene trimethylsilyl enol ether (1.0
eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add methyllithium solution (1.1
eq) dropwise.

o Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional
35 minutes.
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Domino Michael Reaction: Cool the reaction mixture back down to -78 °C. Add a solution of
HMPA (2.0 eq) and methyl crotonate (1.5 eq) in anhydrous THF dropwise.

Stir the resulting solution at -78 °C for 50 minutes, then warm to 0 °C for 35 minutes, and
finally allow it to warm to room temperature and stir for 70 minutes.

Work-up: Quench the reaction by the addition of saturated aqueous NH4Cl solution. Extract
the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over
MgSOa4, and concentrate under reduced pressure.

Isomerization to trans-Decalone: Dissolve the crude product in methanol and add a solution
of sodium methoxide in methanol. Stir the mixture at room temperature.

Neutralize the reaction with HCI and extract with ethyl acetate. Wash the organic layer with
water and brine, dry over MgSOa, and concentrate in vacuo. Purify the residue by column
chromatography to yield the trans-decalone.

Il. Conversion of trans-Decalone to Solanapyrone D and
E

The conversion of the decalone intermediate to the final solanapyrone products involves

multiple steps including dehydroxylation, introduction of a double bond, and installation of the

pyrone ring followed by functional group manipulation. The final steps to introduce the formyl

and hydroxymethyl groups are detailed below.

A.

B

Synthesis of Solanapyrone D

The precursor sulfide is oxidized with m-chloroperoxybenzoic acid (MCPBA) to the

corresponding sulfoxide.

To a solution of the sulfoxide in an appropriate solvent, add trimethylsilyl
trifluoromethanesulfonate (TMSOT() and trimethylsilyldiethylamine (DEATMS).

The reaction is stirred at room temperature, followed by treatment with tetrabutylammonium
fluoride (TBAF) to yield solanapyrone D.[1]

. Synthesis of Solanapyrone E
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e To a solution of the same sulfoxide precursor used for solanapyrone D, add trifluoroacetic
anhydride.

e The reaction mixture is stirred, leading to the formation of solanapyrone E.[1]

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the synthesis of
solanapyrones D and E.

Step Product Yield (%) Reference

Domino Michael
) trans-Decalone
Reaction and ] 86 [2]
o Intermediate
Isomerization

O-methylation of

Methylated pyrone 77 [1]

pyrone precursor
MCPBA oxidation of o )

) Sulfoxide intermediate 88 [1]
sulfide
Final conversion to
Solanapyrone D (from  Solanapyrone D 69 [1]
sulfoxide)
Final conversion to
Solanapyrone E (from  Solanapyrone E 62 [1]
sulfoxide)

Visualizations

Domino Michael Reaction Pathway
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Starting Materials Reaction Sequence Product

Isomerization 5
(NaOMe, MeOH) mm g trans-Decalone Intermediate

Domino Michael Reaction
(HMPA, THF, -78°C to RT)

Kinetic Enolate Generation
(MeLi, THF, -78°C to 0°C)

Acetylcyclohexene Trimethylsilyl Enol Ether |——I

Methyl Crotonate
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Caption: Workflow for the synthesis of the trans-decalone intermediate.

Logical Flow from Intermediate to Final Products
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trans-Decalone Intermediate
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Final Products
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Caption: Synthetic route from the decalin core to Solanapyrones D and E.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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